This compound can be synthesized from various precursors in organic chemistry, particularly through reactions involving naphthalene and pyrrole derivatives. It falls under the broader category of carboxylic acids due to the presence of a carboxyl group (-COOH) attached to the pyrrole ring.
The synthesis of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid typically involves the following methods:
The molecular structure of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid features:
The bond lengths and angles within the compound are critical for understanding its reactivity and interactions. For instance, typical bond lengths in similar compounds have been reported, providing a comparative basis for analyzing structural integrity .
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid often involves:
Key physical and chemical properties of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid include:
Properties such as molar refractivity (53.19) and topological polar surface area (53.09 Ų) indicate potential bioavailability and permeability characteristics relevant for drug development .
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid has several scientific applications:
Pyrrole, a five-membered nitrogen-containing heterocycle (C₄H₅N), was first isolated from coal tar by F.F. Runge in 1834 and named after the Greek pyrrols ("fiery") due to its red-color reaction with wood under acidic conditions [3]. This scaffold gained prominence following Hans Fischer's 1929 synthesis of haemin, a pyrrole-containing biomolecule foundational to hemoglobin and chlorophyll [3]. The intrinsic electronic delocalization of pyrrole confers low basicity (pKa ~3.8) but high susceptibility to electrophilic substitution, enabling diverse functionalization strategies. By the late 20th century, pyrrole emerged as a privileged structure in drug design, evidenced by its incorporation into >30 therapeutic classes, including:
Table 1: Therapeutic Classes of Pyrrole Derivatives
Therapeutic Area | Key Examples | Biological Target |
---|---|---|
Anticancer | Combretastatin analogs | Tubulin, HDACs |
Antiviral | Pyrrole carboxamides | HIV integrase |
Antibiofilm | Pyrrole-2-carboxylic acid | Extracellular matrix components |
Antimalarial | Tetrasubstituted pyrroles | Plasmodium metabolic enzymes |
The fusion of naphthalene (a bicyclic aromatic hydrocarbon) with pyrrole generates hybrid scaffolds with enhanced bioactivity. Naphthalene contributes:
Structural studies confirm that 1-naphthyl substitution at pyrrole’s 5-position (as in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid) optimally orients the carboxylic acid for hydrogen bonding with residues like histidine or serine in target proteins [3] [6]. This architecture underpins the compound’s role in inhibiting biofilm formation (Listeria monocytogenes) and suppressing virulence factors [5].
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid (CAS 368211-43-2) is a crystalline solid with the formula C₁₅H₁₁NO₂ (MW 237.25 g/mol) [1] [2]. Its structural uniqueness lies in the 1-naphthyl group conjugated to pyrrole’s electron-rich β-position, enhancing electrophilic reactivity. Current research objectives include:
Table 2: Physicochemical Properties of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₁₁NO₂ | [1] [2] |
Molecular Weight | 237.25 g/mol | [1] [4] |
SMILES Notation | O=C(C1=CC=C(C2=C3C=CC=CC3=CC=C2)N1)O | [1] |
Purity (Commercial) | ≥97% | [2] [4] |
Storage Stability | Sealed, dry, 2–8°C | [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0